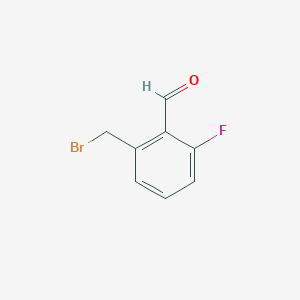

2-(Bromomethyl)-6-fluorobenzaldehyde

Description

Significance of Fluoro- and Bromo-Substituted Aromatic Aldehydes in Contemporary Organic Chemistry

The incorporation of fluorine and bromine into organic molecules is a cornerstone of contemporary drug discovery and materials science. researchgate.net Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to biological targets, and modulate the acidity of nearby functional groups. bohrium.comnih.gov These effects are highly sought after in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net Approximately 20% of all pharmaceuticals are fluorinated compounds. nih.gov

Bromine-containing scaffolds are also of immense importance. The carbon-bromine bond is a key functional handle for introducing further molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This capability allows chemists to construct complex carbon-carbon and carbon-heteroatom bonds, which is essential for building the core structures of many active pharmaceutical ingredients (APIs) and functional materials. nih.govnih.gov

Overview of 2-(Bromomethyl)-6-fluorobenzaldehyde as a Strategic Building Block for Complex Molecule Construction

While specific literature on this compound is scarce, its structure suggests it is a highly valuable, bifunctional building block for advanced chemical synthesis. This molecule combines three key reactive features in a single, compact scaffold: an aldehyde group, a benzyl (B1604629) bromide moiety, and a fluorine atom on the aromatic ring.

The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups. The aldehyde is a classic electrophile, ready to participate in reactions like Wittig olefination, reductive amination, and aldol (B89426) condensations. Simultaneously, the bromomethyl group acts as another powerful electrophilic site, ideal for nucleophilic substitution reactions to form new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. This dual reactivity allows for sequential and controlled synthetic transformations, enabling the construction of complex heterocyclic and polyfunctional molecules from a single starting material.

Structural Features and Reactivity Implications of Halogen Substitution Patterns

The specific arrangement of the substituents in this compound has profound implications for its reactivity. The aldehyde, bromomethyl, and fluoro groups are positioned in a sterically crowded ortho,ortho'-arrangement around the aromatic ring.

Electronic Effects: The fluorine atom is the most electronegative element and exerts a strong electron-withdrawing inductive effect. This effect can influence the reactivity of both the adjacent aldehyde and the entire aromatic system.

Steric Hindrance: The placement of both a bromomethyl group and a fluorine atom flanking the aldehyde function creates significant steric bulk. This can hinder the approach of nucleophiles to the aldehyde's carbonyl carbon, potentially requiring more forcing reaction conditions or specialized reagents compared to less substituted benzaldehydes.

Reactivity of the Bromomethyl Group: The bromomethyl group is a reactive benzylic halide. Its susceptibility to nucleophilic attack (an SN2 reaction) is a primary pathway for its transformation. The electronic influence of the ortho-aldehyde and para-fluoro substituents modulates the electrophilicity of the benzylic carbon.

The combination of these features makes this compound a challenging yet powerful reagent. Its unique substitution pattern offers the potential for novel synthetic routes to previously inaccessible molecular architectures.

Physicochemical and Reactive Properties

Given the absence of experimentally determined data, the following tables outline the predicted properties and potential synthetic utility of this compound based on its structure.

Predicted Physicochemical Properties Note: These values are computationally estimated and have not been experimentally verified.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| Boiling Point | ~250-270 °C (at 760 mmHg) |

| Density | ~1.6 g/cm³ |

| LogP | ~2.5 |

Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Aldehyde (-CHO) | Reductive Amination | Secondary and tertiary amines |

| Wittig Reaction | Alkenes | |

| Grignard Reaction | Secondary alcohols | |

| Aldol Condensation | α,β-Unsaturated ketones | |

| Bromomethyl (-CH₂Br) | Nucleophilic Substitution | Ethers, esters, thioethers, alkylated amines |

| Williamson Ether Synthesis | Benzyl ethers | |

| Gabriel Synthesis | Primary amines |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-6-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQPIHYTXILMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Fluorobenzaldehyde

Established Synthetic Pathways

The synthesis of 2-bromo-6-fluorobenzaldehyde (B104081) is effectively achieved through a two-step process starting from 2-bromo-6-fluorotoluene (B73676). This method is advantageous due to its high conversion rate and the purity of the final product. google.com The pathway involves a regioselective photochemical bromination of the methyl group, followed by a Kornblum oxidation to yield the desired aldehyde. google.comwikipedia.org

This synthetic route is characterized by its efficiency and the use of readily available reagents. The initial step focuses on the specific bromination of the benzylic position, followed by a mild oxidation to form the aldehyde functional group. google.com

The first stage of the synthesis involves the benzylic bromination of 2-bromo-6-fluorotoluene to produce 2-bromo-6-fluorobenzyl bromide. This reaction is conducted using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), which serves as an in-situ source of bromine radicals under photochemical conditions. google.comresearchgate.net The use of H₂O₂ as the oxidant is considered a green chemistry approach, as the main byproduct is water. researchgate.netnih.gov The reaction is typically carried out under illumination from a light source, such as an incandescent light bulb, to facilitate the radical chain mechanism. google.comresearchgate.net

The process involves slowly adding hydrogen peroxide to a mixture of 2-bromo-6-fluorotoluene and hydrobromic acid in a suitable solvent. google.com After the reaction is complete, the organic layer is separated and washed, typically with a saturated sodium sulfite (B76179) solution to neutralize any remaining oxidants, followed by a water wash. The solvent is then removed under reduced pressure to yield 2-bromo-6-fluorobenzyl bromide, which is often used in the next step without further purification. google.com

Table 1: Examples of Benzylic Bromination of 2-Bromo-6-fluorotoluene google.com

| Solvent | Reaction Time (hours) | Purity of Product (%) | Yield (%) |

|---|---|---|---|

| Cyclohexane (B81311) | 15 | 95.5 | 82.6 |

| Carbon Tetrachloride | 18 | 94.2 | 89.6 |

| Water | 30 | 99.2 | 86.8 |

The second step converts the intermediate, 2-bromo-6-fluorobenzyl bromide, into the final product, 2-bromo-6-fluorobenzaldehyde. This transformation is achieved through a Kornblum oxidation. google.com The Kornblum oxidation is a well-established method for converting activated alkyl halides into aldehydes using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant, in the presence of a mild base. wikipedia.orgbch.ro

In this procedure, 2-bromo-6-fluorobenzyl bromide is heated in DMSO with an inorganic base like sodium bicarbonate or potassium bicarbonate. google.comgoogle.com The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes base-assisted elimination to form the aldehyde. wikipedia.org After the reaction, the mixture is poured into ice water, and the product is extracted using an organic solvent such as toluene (B28343) or ethyl acetate (B1210297). The final product is purified by silica (B1680970) gel column chromatography. google.com

Table 2: Examples of Kornblum Oxidation to form 2-Bromo-6-fluorobenzaldehyde google.com

| Inorganic Base | Temperature (°C) | Reaction Time (hours) | Purity of Product (%) | Yield (%) |

|---|---|---|---|---|

| Potassium Bicarbonate | 75 | 5 | 99.5 | 60.5 |

| Sodium Bicarbonate | 95 | 12 | 99.7 | 70.8 |

| Potassium Bicarbonate | 100 | 15 | 99.7 | 68.7 |

The choice of solvent plays a critical role in both stages of the synthesis.

In the initial bromination step, various solvents can be employed. A patent for this process demonstrates the reaction in organic solvents like cyclohexane and carbon tetrachloride, as well as in water. google.com While chlorinated solvents like dichloromethane (B109758) and carbon tetrachloride are common in laboratory-scale brominations, environmental and safety concerns have led to alternatives. reddit.com Performing the reaction in water or using a biphasic system can be an effective and greener alternative, with one study noting that the H₂O₂–HBr system can function efficiently without an organic solvent. google.comresearchgate.net The solvent choice can influence reaction time and yield, as seen in the provided data. google.com

For the Kornblum oxidation, dimethyl sulfoxide (DMSO) is the essential reagent, functioning as both the solvent and the oxidizing agent. google.combch.ro Its highly polar, aprotic nature is ideal for dissolving the reactants and facilitating the Sₙ2 reaction that forms the key alkoxysulfonium intermediate. wikipedia.orgbch.ro Organic solvents like toluene and ethyl acetate are used during the workup phase for extracting the final aldehyde product from the aqueous reaction mixture. google.com

Inorganic additives are crucial for the success of the Kornblum oxidation step. The addition of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃), is necessary to promote the elimination reaction of the alkoxysulfonium intermediate to form the aldehyde. google.combch.ro The choice and amount of the base can affect the reaction temperature, time, and ultimately the yield. google.com For example, using sodium bicarbonate at 95°C resulted in a 70.8% yield, while potassium bicarbonate at 75°C gave a 60.5% yield. google.com

In the workup of the initial bromination reaction, an aqueous solution of sodium sulfite is used to wash the reaction mixture. This step is critical for purity, as it quenches any unreacted bromine or peroxide, preventing unwanted side reactions during the isolation of the 2-bromo-6-fluorobenzyl bromide intermediate. google.com

Optimization of this synthetic pathway focuses on maximizing yield and purity while maintaining cost-effectiveness and operational simplicity. The described method reports a high conversion rate of 100% and a final product purity of over 99.0%. google.com

Key parameters for optimization in the bromination step include the choice of solvent, reaction time, and temperature. As shown in Table 1, conducting the reaction in water required a higher temperature (80°C) and longer reaction time (30 hours) but resulted in the highest purity (99.2%) and a strong yield (86.8%) for the intermediate. google.com

In the Kornblum oxidation step, optimization involves the selection of the base, reaction temperature, and duration. The data in Table 2 indicates that higher temperatures can lead to higher yields, with the reaction using sodium bicarbonate at 95°C providing a better yield (70.8%) than the one with potassium bicarbonate at 75°C (60.5%). google.com The purification via silica gel column chromatography is the final step ensuring the high purity of the 2-bromo-6-fluorobenzaldehyde. google.com

Alternative Synthetic Routes from meta-Fluorobromobenzene Precursors

A notable synthetic strategy for 2-bromo-6-fluorobenzaldehyde involves the ortho-lithiation of m-fluorobromobenzene. This method directs the formylation to the position between the fluorine and bromine atoms, leveraging the directing effects of the halogen substituents.

The synthesis of 2-bromo-6-fluorobenzaldehyde from m-fluorobromobenzene is commonly achieved through a reaction with N,N-dimethylformamide (DMF) in the presence of a strong organolithium base. google.com Key reagents for this transformation include Lithium Diisopropylamide (LDA) or butyllithium (B86547). google.com The process, known as ortho-lithiation or metalation, involves the deprotonation of the aromatic ring at the position ortho to the fluorine atom. nih.govepfl.ch

The reaction is typically conducted at a very low temperature, such as -78°C, for approximately two hours to generate the desired product. google.com LDA, a sterically hindered non-nucleophilic strong base, is widely used for such transformations. sigmaaldrich.com The use of butyllithium, often in combination with an activator like potassium tert-butoxide, can also facilitate the deprotonation adjacent to the fluorine atom. epfl.ch The resulting aryllithium intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide, to introduce the aldehyde functional group.

Table 1: Key Reagents and Conditions for Synthesis from m-Fluorobromobenzene

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | meta-Fluorobromobenzene | google.com |

| Bases | Lithium Diisopropylamide (LDA) or Butyllithium | google.com |

| Formylating Agent | N,N-Dimethylformamide (DMF) | google.com |

| Reaction Temperature | -78°C | google.com |

| Reaction Time | ~2 hours | google.com |

Despite its utility, this synthetic route presents significant challenges. The primary drawbacks are the harsh reaction conditions and the complexity of the operation. google.com The requirement for cryogenic temperatures (-78°C) necessitates specialized equipment, which can increase production costs. google.com Handling organolithium reagents like butyllithium and LDA requires a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive species by moisture or oxygen. These factors contribute to the operational complexity and can make scaling the process for industrial production demanding. google.com

Advanced Purification and Isolation Techniques in Synthesis Research

Following the synthesis, the crude product mixture requires rigorous purification to isolate 2-bromo-6-fluorobenzaldehyde with high purity. This typically involves a multi-step approach combining extraction and chromatographic techniques.

Silica Gel Column Chromatography for Product Purification

Silica gel column chromatography is a fundamental and highly effective method for purifying 2-bromo-6-fluorobenzaldehyde from reaction byproducts. google.com The principle of this technique relies on the differential adsorption of the various components of the crude mixture onto the stationary phase (silica gel) as a mobile phase (eluent) passes through the column. orgsyn.org

In a typical procedure, the crude product is first adsorbed onto a small amount of an inert support like celite (dry loading) and then placed atop the silica gel column. orgsyn.org A solvent system, or eluent, is then passed through the column to separate the compounds. For 2-bromo-6-fluorobenzaldehyde, an eluent system consisting of a mixture of ethyl acetate and petroleum ether is often used. google.com One specific protocol employs a ratio of 1:30 for ethyl acetate to petroleum ether. google.com Gradient elution, where the polarity of the eluent is gradually increased (e.g., by increasing the proportion of ethyl acetate to hexanes), can also be employed for more complex mixtures to achieve better separation. orgsyn.org Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. orgsyn.org

Table 2: Example of Column Chromatography Parameters

| Parameter | Details | Reference |

|---|---|---|

| Stationary Phase | Silica Gel | google.com |

| Eluent System | Ethyl Acetate / Petroleum Ether | google.com |

| Example Ratio | 1:30 (V/V) | google.com |

| Loading Method | Dry loading on Celite | orgsyn.org |

Solvent Extraction and Crystallization Strategies

Before chromatographic purification, a preliminary workup using solvent extraction is essential. After the reaction is quenched, often by pouring the reaction mixture into ice water, the product is extracted from the aqueous phase into an immiscible organic solvent. google.com Diethyl ether is a commonly used solvent for this purpose. google.com The combined organic layers are then washed sequentially with water and a saturated brine solution to remove any remaining water-soluble impurities. google.com The organic layer is subsequently dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, before the solvent is removed under reduced pressure. google.comorgsyn.org

Crystallization is another powerful purification technique that can be used after chromatography or sometimes directly after extraction if the crude product is of sufficient purity. This involves dissolving the compound in a suitable solvent or solvent mixture and then changing the conditions (e.g., by cooling or adding a co-solvent) to induce the formation of crystals, leaving impurities behind in the solution (mother liquor). prepchem.com Recrystallization from solvents like hexane (B92381) has been shown to be effective for purifying related brominated aromatic compounds. wiley-vch.de The final isolated product is typically a beige or white solid with a melting point in the range of 43-47 °C. ossila.comsigmaaldrich.com

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Fluorobenzaldehyde

Electrophilic and Nucleophilic Reactivity of the Benzaldehyde (B42025) Moiety

The benzaldehyde moiety in 2-bromo-6-fluorobenzaldehyde (B104081) is the primary site for electrophilic and nucleophilic interactions. The carbonyl carbon of the aldehyde group is inherently electrophilic, making it susceptible to attack by nucleophiles. This electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effects of the ortho-positioned bromine and fluorine atoms. google.com This electronic feature makes the aldehyde group highly reactive towards nucleophilic addition reactions.

Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to protonation or coordination with Lewis acids. This interaction further increases the electrophilicity of the carbonyl carbon, facilitating subsequent reactions.

Versatile Transformations Enabled by Ortho-Halogen Substituents

The bromine and fluorine atoms at the ortho positions are not merely passive substituents; they actively participate in and enable a variety of chemical transformations, significantly broadening the synthetic utility of 2-bromo-6-fluorobenzaldehyde.

The bromine atom, being a good leaving group, can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAAr) reactions. This reactivity is particularly pronounced due to the activation provided by the adjacent electron-withdrawing aldehyde and fluorine groups. For instance, in analogous bromo-fluoro-substituted aromatic compounds, the bromine atom readily undergoes substitution with nucleophiles such as amines and alkoxides under appropriate conditions. For example, reactions with sodium methoxide (B1231860) can yield the corresponding methoxy (B1213986) derivative, while reactions with amines, often facilitated by palladium catalysis in what is known as Buchwald-Hartwig amination, can introduce amino groups.

The carbon-bromine bond in 2-bromo-6-fluorobenzaldehyde is an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Catalytic systems based on metals like palladium, nickel, and copper can be employed to couple the aryl bromide with a wide array of partners. nsf.govuni-regensburg.de

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

C-O Coupling: Reaction with alcohols or phenols to form ethers. nsf.gov

These reactions offer a modular approach to elaborate the structure of 2-bromo-6-fluorobenzaldehyde, providing access to a diverse range of complex molecules. Recent advancements have even demonstrated that additives like tert-butylamine (B42293) can serve as both a base and a ligand in nickel-catalyzed photoredox cross-coupling reactions, simplifying the reaction conditions. uni-regensburg.de

Catalytic Reactions Involving 2-Bromo-6-fluorobenzaldehyde

2-Bromo-6-fluorobenzaldehyde serves as a key building block in several catalytic, multi-component reactions, enabling the efficient construction of complex heterocyclic structures.

Copper catalysis plays a pivotal role in the synthesis of heterocyclic systems starting from 2-bromo-6-fluorobenzaldehyde. One of the most notable applications is the synthesis of 2H-indazoles. ossila.comorganic-chemistry.org This transformation proceeds via a one-pot, three-component reaction involving the benzaldehyde, a primary amine, and an azide (B81097) source. The copper catalyst is crucial for facilitating the formation of both the C-N and N-N bonds required for the indazole ring system. organic-chemistry.org This method is valued for its operational simplicity and tolerance of a wide range of functional groups on the amine component. organic-chemistry.orgnih.gov While various copper sources can be used, copper(I) oxide nanoparticles have proven to be an efficient catalyst for this transformation. organic-chemistry.org

Table 1: Copper-Catalyzed Synthesis of 2H-Indazoles

| Reactants | Catalyst | Key Transformation | Product Class |

| 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | Copper(I) or Copper(II) salts/oxides | One-pot, three-component reaction | 2H-Indazoles |

Expanding on the aforementioned cyclization, the three-component reaction between 2-bromo-6-fluorobenzaldehyde, various primary amines, and sodium azide is a powerful strategy for synthesizing substituted 2H-indazoles. ossila.comorganic-chemistry.org The reaction is typically catalyzed by copper(II) oxide under ligand-free conditions. ossila.com The process involves the initial condensation of the primary amine with the aldehyde to form an imine. Subsequent copper-catalyzed coupling with the azide and intramolecular cyclization with the displacement of the bromide leads to the formation of the indazole core. This reaction highlights the ability of 2-bromo-6-fluorobenzaldehyde to act as a versatile scaffold in convergent synthesis strategies. ossila.comorganic-chemistry.org

Table 2: Components in the Synthesis of 2H-Indazoles

| Component | Role |

| 2-Bromo-6-fluorobenzaldehyde | Aryl backbone and electrophilic aldehyde source |

| Primary Amine | Introduces the N2 substituent of the indazole |

| Sodium Azide | Source of nitrogen atoms for the pyrazole (B372694) ring fusion |

| Copper Catalyst | Facilitates C-N and N-N bond formation |

Mechanistic Insights into Platinacycle Formation with Spectator Halide Ligands

The formation of platinacycles involving ligands derived from 2-bromo-6-fluorobenzaldehyde reveals significant mechanistic details influenced by the nature of spectator halide ligands. rsc.orgnih.gov Studies on the metalation reactions between [Pt₂(4-MeC₆H₄)₄(μ-SEt₂)₂] and imines formed from 2-X,6-FC₆H₃CHO (where X is Br or Cl) consistently show the formation of seven-membered platinacycles. rsc.orgnih.gov This process occurs through a sequence involving an initial reductive elimination from a cyclometalated Pt(IV) intermediate, [PtX(4-CH₃C₆H₄)₂(ArCH=NCH₂CH₂NMe₂)], which is followed by the isomerization of the resulting Pt(II) complex and a final cyclometallation step. nih.gov

Interestingly, DFT studies on the parent non-fluorinated imine, 2-BrC₆H₄CH=NCH₂CH₂NMe₂, show a different kinetic preference. nih.gov In that system, the five-membered platinacycle is the kinetically preferred product when the spectator ligand is bromide (X = Br). rsc.orgnih.gov Conversely, the presence of a chloride (Cl) spectator ligand leads to the preferential and faster formation of the seven-membered analogue. rsc.orgnih.gov This highlights the crucial role of the spectator halide in directing the reaction pathway and determining the size of the resulting platinacycle. rsc.orgnih.gov

Table 1: Influence of Spectator Halide on Platinacycle Formation

| Ligand System | Spectator Halide (X) | Kinetic Product | Reference |

| 2-X,6-FC₆H₃CH=NCH₂CH₂NMe₂ | Br | Seven-membered platinacycle | rsc.orgnih.gov |

| 2-X,6-FC₆H₃CH=NCH₂CH₂NMe₂ | Cl | Seven-membered platinacycle (faster formation) | nih.gov |

| 2-BrC₆H₄CH=NCH₂CH₂NMe₂ | Br | Five-membered platinacycle | rsc.orgnih.gov |

| 2-BrC₆H₄CH=NCH₂CH₂NMe₂ | Cl | Seven-membered platinacycle | rsc.orgnih.gov |

Radical Reaction Pathways (General Context for Bromomethyl Reactivity)

The bromomethyl group is a versatile functional group that can participate in a variety of radical reactions. Its reactivity stems from the relative weakness of the carbon-bromine bond, which can be cleaved homolytically to generate a reactive carbon-centered radical.

Cross-electrophile coupling (XEC) has emerged as a significant strategy for bond formation, defined as the cross-coupling of two distinct σ-electrophiles driven by the reduction of a catalyst. nih.gov Metallaphotoredox catalysis, which merges photoredox and transition metal catalysis, provides a unified method for the α-arylation of various activated alkyl chlorides with aryl bromides. princeton.edu This strategy is based on a halogen atom abstraction/nickel radical-capture mechanism that is effective across a wide range of substrates. princeton.edu The coupling of two different electrophiles, such as 2-chloropyridines and alkyl bromides, can be achieved using nickel catalysis. nih.gov This approach has also been extended to the Csp³-Csp³ coupling of aliphatic bromides, enabling the union of two secondary aliphatic carbon centers, a traditionally challenging transformation. princeton.edu These methods allow for the modular construction of complex molecules from readily available electrophilic starting materials. princeton.eduprinceton.edu

Table 2: Examples of Cross-Electrophile Coupling Reactions

| Electrophile 1 | Electrophile 2 | Catalysis | Bond Formed | Reference |

| α-Chloro Carbonyls | Aryl Bromides | Metallaphotoredox | C(sp³)-C(sp²) | princeton.edu |

| 2-Chloropyridines | Alkyl Bromides | Nickel | C(sp²)-C(sp³) | nih.gov |

| Aliphatic Bromides | Aliphatic Bromides | Metallaphotoredox | C(sp³)-C(sp³) | princeton.edu |

Biomimetic radical chemistry utilizes simplified, well-designed models to study complex free-radical processes that occur in biological systems. nih.govresearchgate.netnih.govdoabooks.org This approach allows for experiments to be conducted in a controlled environment that mimics cellular conditions, providing insights into mechanisms of biomolecular damage, repair, and signaling. nih.govnih.gov Pyridine-based ligands, for example, are important in supporting transition metal ions in biomimetic chemistry to model the function of copper-containing oxygenases or hemocyanin. mdpi.com Reactive functional groups, such as chloromethyl or bromomethyl moieties, are crucial for tethering these biomimetic ligand scaffolds to solid supports like functionalized carbons. mdpi.com This immobilization creates heterogeneous catalysts, which can simplify product isolation and catalyst recovery while allowing for the study of catalytic activity and recyclability. mdpi.com The electrophilic nature of the bromomethyl group makes it suitable for substitution reactions with nucleophiles, such as amine groups on a functionalized surface, thereby anchoring the biomimetic complex. mdpi.com

Reactivity of Bromomethyl Groups in Related Fluorobenzaldehyde Derivatives

The reactivity of the bromomethyl group is a cornerstone of its synthetic utility, primarily through its participation in nucleophilic substitution reactions. This reactivity profile is observed across a range of related fluorobenzaldehyde structures.

The carbon atom of a bromomethyl group is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, making it an excellent substrate for nucleophilic attack. In related compounds like 5-bromo-2-fluoropyrimidine, the bromine atom can participate in Pd-catalyzed carbon-carbon coupling reactions, while the fluorine atom undergoes nucleophilic aromatic substitution. ossila.com In the context of a bromomethyl group attached to a fluorinated benzene (B151609) ring, the primary mode of reaction for the -CH₂Br moiety is nucleophilic substitution (an Sₙ2 reaction), where a nucleophile displaces the bromide ion. This is a common strategy for introducing a wide variety of functional groups. For example, in the synthesis of precursors for immobilizing biomimetic chelates, chloromethyl groups on a pyridine (B92270) ring are used as electrophiles to react with amine-functionalized nucleophiles. mdpi.com By analogy, the bromomethyl group in a fluorobenzaldehyde derivative would be expected to readily react with nucleophiles such as amines, alkoxides, and thiolates to form new C-N, C-O, and C-S bonds, respectively.

Functional Group Interconversions of the Bromomethyl Group

The bromomethyl group (-CH₂Br) on the 2-(bromomethyl)-6-fluorobenzaldehyde molecule is a primary benzylic halide. This structural feature makes the benzylic carbon highly susceptible to nucleophilic substitution reactions (Sₙ2), as the bromide ion is an excellent leaving group. The electron-withdrawing nature of the adjacent aldehyde and the fluorine atom on the aromatic ring can further influence the reactivity of this site.

The primary pathway for the functional group interconversion of the bromomethyl group involves its reaction with various nucleophiles. These transformations allow for the introduction of a wide range of functionalities at the benzylic position, paving the way for the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

The general scheme for the nucleophilic substitution of this compound can be represented as follows:

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse set of derivatives. Below are some of the principal transformations:

Formation of Alcohols: Hydrolysis of the bromomethyl group, typically by reaction with water or hydroxide (B78521) salts, yields the corresponding benzyl (B1604629) alcohol, 2-fluoro-6-(hydroxymethyl)benzaldehyde. This reaction is often carried out in a solvent mixture that can solubilize both the organic substrate and the nucleophile.

Formation of Ethers: Alkoxide nucleophiles (RO⁻) react with this compound to form benzyl ethers. This is a common strategy for introducing alkoxy groups. The choice of the alkoxide determines the nature of the resulting ether.

Formation of Esters: Carboxylate anions (RCOO⁻) serve as effective nucleophiles to produce benzylic esters. This reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate.

Formation of Nitriles: The introduction of a cyano group is achieved through reaction with cyanide salts, such as sodium or potassium cyanide. The resulting 2-fluoro-6-(cyanomethyl)benzaldehyde is a valuable intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Formation of Azides: Substitution with the azide ion (N₃⁻) from reagents like sodium azide produces 2-(azidomethyl)-6-fluorobenzaldehyde. This azide derivative can be subsequently reduced to the corresponding primary amine or used in click chemistry reactions.

Formation of Thiols and Thioethers: Soft nucleophiles like thiols (RSH) or thiolate anions (RS⁻) readily displace the bromide to form thioethers. This demonstrates the high reactivity of the benzylic bromide towards a range of nucleophiles.

The table below summarizes these representative functional group interconversions. Please note that the specific reaction conditions and yields would need to be empirically determined for this compound, and the data presented here is based on general procedures for analogous benzylic bromides.

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | Sodium hydroxide (NaOH) | 2-Fluoro-6-(hydroxymethyl)benzaldehyde | -CH₂Br ➝ -CH₂OH |

| This compound | Sodium methoxide (NaOCH₃) | 2-Fluoro-6-(methoxymethyl)benzaldehyde | -CH₂Br ➝ -CH₂OCH₃ |

| This compound | Sodium acetate (B1210297) (CH₃COONa) | (2-Formyl-3-fluorobenzyl) acetate | -CH₂Br ➝ -CH₂OCOCH₃ |

| This compound | Sodium cyanide (NaCN) | 2-(Cyanomethyl)-6-fluorobenzaldehyde | -CH₂Br ➝ -CH₂CN |

| This compound | Sodium azide (NaN₃) | 2-(Azidomethyl)-6-fluorobenzaldehyde | -CH₂Br ➝ -CH₂N₃ |

| This compound | Sodium thiophenoxide (NaSPh) | 2-Fluoro-6-((phenylthio)methyl)benzaldehyde | -CH₂Br ➝ -CH₂SPh |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the electronic structure and reactivity of organic molecules like 2-(Bromomethyl)-6-fluorobenzaldehyde. DFT methods, particularly using hybrid functionals such as B3LYP, have proven effective in providing accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.

The presence of the aldehyde and bromomethyl substituents on the benzene (B151609) ring allows for the existence of different rotational isomers, or conformers. For substituted benzaldehydes, the orientation of the aldehyde group's oxygen atom relative to the adjacent substituent is crucial in determining the most stable conformation. These are typically referred to as O-cis and O-trans isomers.

Computational studies on similar molecules, such as 2,6-difluorobenzaldehyde, have shown that the O-trans conformer, where the aldehyde oxygen is directed away from the substituent, is generally the most stable due to reduced steric hindrance and favorable electrostatic interactions researchgate.net. DFT calculations are used to optimize the geometry of each possible conformer and calculate their relative energies to identify the global minimum on the potential energy surface. For this compound, the key conformational question involves the relative orientation of the C=O and C-Br bonds.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Orientation (C=O vs. C-F) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| O-trans | Aldehyde oxygen is trans to the fluorine atom. | 0.00 | Most Stable |

Note: Data are representative based on studies of structurally similar molecules like 2-fluoro-5-bromobenzaldehyde and 2,6-difluorobenzaldehyde researchgate.netresearchgate.net.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data biointerfaceresearch.comnih.gov.

This analysis allows for the unambiguous assignment of specific vibrational modes to the observed peaks in experimental FT-IR and FT-Raman spectra mdpi.com. For this compound, key vibrational modes include the C=O stretching of the aldehyde, C-F stretching, C-Br stretching, and various aromatic C-C and C-H vibrations. A comparison between theoretical and experimental data for the closely related 2-chloro-6-fluorobenzaldehyde validates the accuracy of this approach researchgate.net.

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Calculated (Scaled) Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | Aldehyde | ~1705 | ~1700 |

| C-F Stretch | Fluoro Group | ~1250 | ~1245 |

| C-H Stretch | Aromatic Ring | ~3070 | ~3065 |

Note: Values are illustrative and based on DFT studies of similar halogenated benzaldehydes mdpi.comresearchgate.net.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties . The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor . The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity semanticscholar.orgnih.gov.

For this compound, DFT calculations show that the HOMO is typically localized on the electron-rich aromatic ring and the bromine atom, while the LUMO is centered on the electron-withdrawing aldehyde group and the C-Br antibonding orbital. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation nih.gov. This analysis is crucial for understanding charge transfer within the molecule and predicting its behavior in chemical reactions karazin.ua.

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

Note: Values are representative for this class of compounds based on DFT/B3LYP calculations researchgate.netnih.gov.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods are used to explore more complex aspects of chemical behavior, such as reaction mechanisms and intermolecular forces.

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products nih.govchemrxiv.org. For this compound, a key reaction pathway is nucleophilic substitution at the bromomethyl group. The high reactivity of this group is partly due to the anchimeric assistance (neighboring group participation) from the benzene ring and potentially the ortho-substituents, which can stabilize the resulting carbocation intermediate.

Calculations can determine the activation energy (reaction barrier) for such reactions, providing quantitative predictions of reaction rates chemrxiv.org. For instance, modeling the reaction with a nucleophile involves locating the transition state structure and calculating its energy relative to the reactants. Studies on similar reactive bromomethyl compounds have successfully used these methods to understand complex, multi-step reaction pathways nih.gov.

Table 4: Representative Calculated Energetics for a Nucleophilic Substitution Reaction

| Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| Reactants Energy | Energy of this compound + Nucleophile | 0.0 (Reference) |

| Transition State Energy | Energy barrier for the reaction | +15 to +25 |

Note: These values are illustrative of typical energy profiles for SN2 or SN1 reactions involving benzylic halides.

Non-covalent interactions are crucial for understanding the behavior of molecules in condensed phases and their recognition of other molecules, such as in host-guest systems or enzyme-inhibitor binding nih.govnih.gov. Quantum chemical methods can model and quantify these weak interactions, which include hydrogen bonds, halogen bonds, and π-stacking.

For this compound, the aldehyde oxygen can act as a hydrogen bond acceptor. The fluorine and bromine atoms can participate in halogen bonding, and the aromatic ring can engage in π-stacking interactions. Computational models can calculate the binding energies of dimers or larger clusters to assess the strength and geometry of these interactions, which is vital for predicting crystal packing or interactions with a biological target frontiersin.org.

Table 5: Types of Non-Covalent Interactions and Their Calculated Strengths

| Interaction Type | Involving Groups | Typical Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Aldehyde C=O with H-bond donor | -3 to -7 |

| Halogen Bonding | C-F or C-Br with a nucleophile | -1 to -5 |

Note: Energies are representative values obtained from high-level quantum chemical calculations.

Computational Modeling of Intermolecular Non-Covalent Interactions

Halogen Bonding (O···Br, F···H)

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species. For this molecule, the bromine atom could form an O···Br halogen bond with the carbonyl oxygen of a neighboring molecule. The fluorine atom is generally a poor halogen bond donor but can act as an acceptor. Quantum chemical calculations would be used to analyze the electrostatic potential surface of the molecule to identify the "σ-hole" on the bromine atom that facilitates this interaction.

Table 2: Hypothetical Halogen Bond Parameters for this compound (Note: This data is illustrative and not based on published results.)

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (C-X···A) (°) |

|---|---|---|---|---|

| O···Br | Br | O (Carbonyl) | 3.10 | 165 |

| F···H | C-H | F | 2.50 | 155 |

π-π Stacking and C-O···π Interactions

The aromatic ring of this compound would be expected to participate in π-π stacking interactions, which are crucial for the stabilization of crystal structures. Computational models would analyze the geometry of these interactions (e.g., parallel-displaced or T-shaped) and calculate the interaction energies. Additionally, the interaction between the carbonyl group's oxygen and the π-system of an adjacent ring (C-O···π) could be investigated.

Table 3: Hypothetical π-Interaction Parameters for this compound (Note: This data is illustrative and not based on published results.)

| Interaction Type | Interacting Moieties | Centroid-to-Centroid Distance (Å) |

|---|---|---|

| π-π Stacking | Benzene Ring ↔ Benzene Ring | 3.8 |

| C-O···π | Carbonyl Oxygen ↔ Benzene Ring | 3.5 |

Hirshfeld Surface Analysis for Intermolecular Contacts

Table 4: Hypothetical Hirshfeld Surface Contact Percentages for this compound (Note: This data is illustrative and not based on published results.)

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.0% |

| H···F/F···H | 18.5% |

| H···Br/Br···H | 15.2% |

| H···O/O···H | 12.8% |

| C···C | 5.5% |

| Other | 3.0% |

Kinetico-Mechanistic Computational Studies

No kinetico-mechanistic computational studies for reactions involving this compound have been found. Such studies would typically involve using DFT to model reaction pathways, calculate activation energies, and elucidate transition state structures for reactions such as nucleophilic substitution at the bromomethyl group or reactions involving the aldehyde functionality.

Solvent Effect Modeling in Spectroscopic and Reactivity Studies

Information on solvent effect modeling for this specific compound is not available. This type of research would involve computational models like the Polarizable Continuum Model (PCM) to simulate how different solvents affect the molecule's properties. Key areas of investigation would include predicting shifts in spectroscopic signals (e.g., UV-Vis, NMR) and understanding how solvent polarity influences reaction rates and equilibria.

Research Outlook and Future Directions

Exploration of Novel Reaction Pathways for Bromomethyl Functionalization

The presence of the bromomethyl group provides a key site for a variety of functionalization reactions, enabling the introduction of diverse substituents and the construction of more complex molecular scaffolds. Future research will likely focus on expanding the repertoire of reactions at this benzylic position.

A significant area of exploration lies in the application of modern cross-coupling reactions. While traditionally used for aryl halides, the development of new catalytic systems has expanded their scope to include benzylic halides. Methodologies such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings could be adapted to form new carbon-carbon bonds at the bromomethyl position. researchgate.netnih.gov The ability to introduce aryl, vinyl, or alkynyl groups would vastly increase the structural diversity of accessible derivatives. Furthermore, the Buchwald-Hartwig amination could be employed to forge carbon-nitrogen bonds, providing access to a range of substituted anilines and related compounds. rsc.org

Another promising avenue is the exploration of C-H activation strategies. nih.gov While not directly applicable to the bromomethyl group itself, the development of catalytic systems that can selectively functionalize other C-H bonds on the aromatic ring, in the presence of the reactive bromomethyl and aldehyde groups, would be a significant advancement. nih.govnih.gov This would allow for a more modular and efficient approach to synthesizing highly substituted benzaldehyde (B42025) derivatives.

Recent advances in photoredox catalysis also present exciting opportunities. The generation of a benzylic radical from the bromomethyl group under mild, light-induced conditions could enable a host of new transformations, including couplings with a wide range of radical acceptors.

| Reaction Type | Potential Coupling Partner | Resulting Linkage | Potential Catalyst System |

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | C(sp3)-C(sp2) | Palladium-based catalysts |

| Stille Coupling | Organostannanes | C(sp3)-C(sp2) | Palladium-based catalysts |

| Negishi Coupling | Organozinc reagents | C(sp3)-C(sp3/sp2) | Palladium or Nickel-based catalysts uni-muenchen.de |

| Sonogashira Coupling | Terminal alkynes | C(sp3)-C(sp) | Copper/Palladium co-catalysis researchgate.net |

| Buchwald-Hartwig Amination | Amines, amides | C(sp3)-N | Palladium-based catalysts |

Development of Asymmetric Synthesis Methodologies Utilizing Chiral Potential

The aldehyde group in 2-(bromomethyl)-6-fluorobenzaldehyde is a prochiral center, offering the potential for the development of asymmetric synthesis methodologies to generate enantiomerically enriched products. rsc.org The creation of a new stereocenter at the carbonyl carbon would be of great value for the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.

Future research will likely focus on the application of chiral catalysts to achieve high enantioselectivity in reactions involving the aldehyde. Organocatalysis, using chiral secondary amines (e.g., proline derivatives) or N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the asymmetric functionalization of aldehydes. nih.gov These catalysts could be employed in a variety of transformations, such as asymmetric Michael additions, aldol (B89426) reactions, and benzoin (B196080) condensations. nih.gov

The use of chiral metal complexes is another important area of investigation. Chiral Lewis acids or transition metal catalysts can be used to activate the aldehyde and control the stereochemical outcome of nucleophilic additions. lookchem.com For instance, the asymmetric Henry reaction, involving the addition of a nitromethane, could be catalyzed by chiral copper or other metal complexes to produce chiral nitroaldols with high enantiomeric excess. nih.gov

The development of enantioselective reductions of the aldehyde to form chiral benzylic alcohols is also a valuable goal. This could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation. The resulting chiral alcohols would be versatile intermediates for further synthetic manipulations.

| Asymmetric Reaction | Reagent | Product Type | Potential Chiral Catalyst |

| Aldol Reaction | Ketones, Aldehydes | β-Hydroxy carbonyls | Chiral Proline derivatives, Chiral diamines |

| Michael Addition | α,β-Unsaturated compounds | 1,5-Dicarbonyls | Chiral secondary amines, N-heterocyclic carbenes nih.gov |

| Henry (Nitroaldol) Reaction | Nitroalkanes | β-Nitro alcohols | Chiral Copper complexes, Chiral Schiff bases nih.gov |

| Allylation | Allylating agents | Homoallylic alcohols | Chiral Boronates, Chiral Lewis acids |

| Reduction | Hydride source | Chiral benzylic alcohols | Chiral oxazaborolidines, Chiral Ru/Rh complexes |

Design and Synthesis of Advanced Materials with Tunable Properties

The unique combination of functional groups in this compound makes it an attractive building block for the design and synthesis of advanced materials with tunable properties. Both the bromomethyl and aldehyde groups can participate in polymerization and cross-linking reactions, while the fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics.

One area of focus will be the synthesis of novel polymers. The aldehyde functionality can be utilized in condensation polymerizations, for example, through the formation of Schiff bases with diamines to produce polyimines. These polymers can exhibit interesting optical and electronic properties and may find applications in areas such as organic electronics and sensors. The bromomethyl group can serve as an initiator for various polymerization techniques, including atom transfer radical polymerization (ATRP), allowing for the grafting of polymer chains from surfaces or other macromolecules. This could be used to create functional coatings or block copolymers with tailored architectures.

Furthermore, this compound can be used as a cross-linking agent to modify the properties of existing polymers. The bifunctional nature of the molecule allows for the formation of networks within a polymer matrix, leading to materials with enhanced mechanical strength, thermal stability, and solvent resistance.

The incorporation of this molecule into liquid crystalline materials is another intriguing possibility. The rigid aromatic core, combined with the potential for introducing flexible side chains via the bromomethyl group, could lead to the formation of novel liquid crystalline phases with tunable mesomorphic properties.

| Material Type | Role of this compound | Key Functional Groups Utilized | Potential Properties/Applications |

| Functional Polymers | Monomer | Aldehyde, Bromomethyl | Enhanced thermal stability, chemical resistance, optical properties |

| Polymer Networks | Cross-linking agent | Aldehyde, Bromomethyl | Increased mechanical strength, tunable degradation |

| Surface Coatings | Grafting agent | Bromomethyl | Modified surface energy, biocompatibility, anti-fouling |

| Semiconducting Materials | Building block | Aromatic ring, Halogens | Organic field-effect transistors (OFETs), sensors nih.gov |

| Liquid Crystals | Mesogen core | Aromatic ring | Tunable phase behavior, electro-optical devices |

Interdisciplinary Applications in Chemical Biology and Medicinal Chemistry (Focus on Synthetic Challenges)

The structural motifs present in this compound are relevant to the fields of chemical biology and medicinal chemistry. Substituted benzaldehydes are common precursors to a wide range of biologically active molecules. nih.gov However, the synthesis of complex molecules from this trifunctional starting material presents significant synthetic challenges that need to be addressed.

A primary challenge is the chemoselective functionalization of one of the three reactive sites—the aldehyde, the bromomethyl group, and the fluorinated aromatic ring—without affecting the others. Developing orthogonal protection-deprotection strategies or highly selective reaction conditions is crucial for its effective use as a synthetic building block. For instance, the selective reaction of the aldehyde in the presence of the reactive bromomethyl group, or vice versa, requires careful control of reaction parameters. nih.gov

The bromomethyl group can act as a bio-alkylating agent, making it a potential warhead for covalent inhibitors in drug discovery. However, its reactivity must be carefully tuned to ensure target specificity and minimize off-target effects. The fluorine atom can improve the metabolic stability and binding affinity of a drug candidate, but its influence on the reactivity of the adjacent bromomethyl group and the aromatic ring needs to be systematically studied.

This compound also holds promise as a scaffold for the development of chemical probes for biological research. The aldehyde can be used to attach fluorescent dyes or other reporter groups, while the bromomethyl group can be used to covalently link the probe to a protein of interest. The synthesis of such probes, however, will require overcoming the aforementioned selectivity challenges.

| Synthetic Challenge | Description | Potential Solution |

| Chemoselectivity | Selective reaction at one of the three reactive sites (aldehyde, bromomethyl, aryl fluoride). | Orthogonal protecting groups, highly specific catalysts, careful choice of reaction conditions. |

| Reactivity Control | Modulating the reactivity of the bromomethyl group for controlled covalent modification. | Introduction of neighboring groups to electronically or sterically tune reactivity. |

| Multi-step Synthesis | Efficiently building molecular complexity from this starting material. | Development of one-pot or tandem reactions to minimize steps and improve overall yield. |

| Stereocontrol | Controlling the stereochemistry at the benzylic carbon after substitution of the bromine. | Use of chiral nucleophiles or catalysts for stereospecific substitution reactions. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling techniques are poised to play a pivotal role in unlocking the full synthetic potential of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, conformational preferences, and reactivity of this molecule. nih.gov

Computational studies can be employed to predict the most likely sites of reaction under different conditions, thus guiding the development of selective synthetic methodologies. For example, DFT calculations can help in understanding the relative activation barriers for nucleophilic attack at the aldehyde versus substitution at the bromomethyl group. This predictive power can save significant experimental time and resources. nih.gov

Furthermore, computational modeling can be used to design novel catalysts for specific transformations of this compound. By modeling the transition states of catalytic cycles, researchers can identify the key factors that govern catalyst activity and selectivity, leading to the rational design of more efficient catalysts.

The prediction of the properties of materials derived from this compound is another area where computational modeling will be invaluable. Molecular dynamics (MD) simulations can be used to predict the morphology and bulk properties of polymers and other materials, while quantum chemical calculations can predict their electronic and optical properties. This in silico screening approach can accelerate the discovery of new materials with desired functionalities.

| Computational Method | Application | Predicted Information |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, activation barriers, reaction pathways nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | Binding modes, catalytic mechanisms in a biological context |

| Molecular Dynamics (MD) | Material property prediction | Polymer morphology, conformational analysis, diffusion coefficients |

| Machine Learning (ML) | Predictive synthesis | Reaction outcome prediction, optimization of reaction conditions rsc.org |

Q & A

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-6-fluorobenzaldehyde?

- Methodological Answer : The synthesis typically involves bromomethylation of a fluorinated benzaldehyde precursor. For example:

Starting Material : 6-Fluorobenzaldehyde derivatives (e.g., 2-fluoro-6-methylbenzaldehyde) are halogenated using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions .

Reaction Optimization : Temperature control (60–80°C) and solvent selection (e.g., CCl₄ or acetonitrile) are critical to avoid over-bromination.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures purity (>95% by HPLC) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Peaks for aldehyde (δ ~9.8–10.2 ppm), bromomethyl (δ ~4.3–4.6 ppm), and fluorine coupling patterns (e.g., doublets in aromatic regions) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z: 217.0 for C₈H₆BrFO) .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Q. What safety precautions should be taken when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood.

- First Aid :

- Skin Contact : Wash immediately with soap/water for ≥15 minutes; seek medical attention if irritation persists .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can one address discrepancies in reported reaction yields for the bromomethylation of fluorinated benzaldehydes?

- Methodological Answer :

- Variable Analysis :

Reagent Purity : Trace moisture in NBS can reduce yields; pre-dry reagents over molecular sieves.

Radical Quenchers : Test for inhibitory effects of oxygen or stabilizers (e.g., BHT) via controlled inert-atmosphere reactions .

- Reproducibility Protocol :

- Standardize reaction parameters (solvent degassing, light intensity for photochemical initiation) and validate with internal controls (e.g., benzyl bromide as a reference) .

Q. What strategies are effective in stabilizing this compound during prolonged storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the bromomethyl group or oxidation of the aldehyde moiety are common.

- Mitigation Strategies :

Additives : Include stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT, 0.1% w/w) to inhibit radical decomposition .

Lyophilization : For long-term storage, lyophilize under vacuum and store at -20°C in amber vials .

Q. How can regioselectivity challenges be managed when using this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric and Electronic Effects :

Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of attacking species .

Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems .

- Monitoring Tools :

- In Situ FTIR to track aldehyde conversion and HPLC to quantify regioisomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.